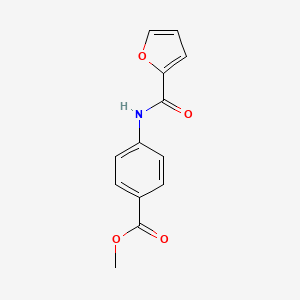

methyl 4-(2-furoylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(2-furoylamino)benzoate is an organic compound with the molecular formula C13H11NO4. It is a derivative of benzoic acid and furan, featuring a furoylamino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-furoylamino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-aminobenzoate with 2-furoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-furoylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the nitro group can produce amino derivatives .

Scientific Research Applications

Methyl 4-(2-furoylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(2-furoylamino)benzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound may also inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(formylamino)benzoate: Similar in structure but with a formyl group instead of a furoyl group.

Methyl 3-nitrobenzoate: Contains a nitro group on the benzene ring, leading to different reactivity and applications.

Ethyl 4-(2-furoylamino)benzoate: An ethyl ester analog with similar properties but different solubility and reactivity.

Uniqueness

Methyl 4-(2-furoylamino)benzoate is unique due to the presence of both a furoyl group and a benzoate ester, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-(2-furoylamino)benzoate, a compound belonging to the class of furoylamino benzoates, has gained attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

This compound can be represented by the following molecular formula:

- Molecular Formula : C12H11N\O3

The structure features a benzoate moiety linked to a furoylamino group, which is crucial for its biological interactions.

Synthesis Methods

The synthesis typically involves the acylation of 4-aminobenzoic acid with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction can be summarized as follows:

- Formation of Furoyl Chloride : React 2-furoic acid with thionyl chloride.

- Acylation Reaction : Combine 4-aminobenzoic acid with furoyl chloride under basic conditions to yield this compound.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial and fungal strains. Studies indicate that it exhibits significant inhibitory effects on:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

Case Study: Antimicrobial Efficacy

A study conducted by Matiichuk et al. (2024) demonstrated that derivatives of furoylamino compounds, including this compound, showed promising antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| This compound | 128 | Candida albicans |

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The compound may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

Anticancer Activity

Emerging studies suggest that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including:

- Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

Case Study: Anticancer Screening

In a study assessing the cytotoxic effects on human cancer cell lines, this compound exhibited a GI50 value (concentration that inhibits cell growth by 50%) of approximately 10 µM against MCF-7 breast cancer cells .

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

Properties

IUPAC Name |

methyl 4-(furan-2-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-13(16)9-4-6-10(7-5-9)14-12(15)11-3-2-8-18-11/h2-8H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTSYEXYLBWACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.